ノガラマイシン

概要

説明

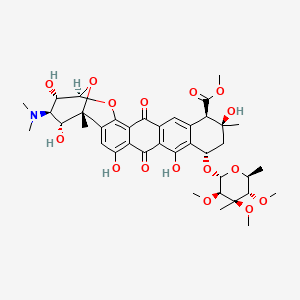

ノガラマイシンは、土壌細菌Streptomyces nogalaterによって生成されるアントラサイクリン系抗生物質です。抗腫瘍作用が知られていますが、高度な心毒性を示します。 この化合物は、ノガラロースやノガラミンなどの糖部分が付加されたテトラサイクリックコアからなる、ユニークな構造をしています .

2. 製法

合成経路と反応条件: ノガラマイシンの合成には、II型ポリケチドシンターゼによるアグリコンコアの構築と、それに続く糖残基の付加が含まれます。 ノガラロースとノガラミンは別々に合成され、その後グリコシルトランスフェラーゼを介してアグリコンコアに付加されます .

工業生産方法: ノガラマイシンの工業生産は、通常、Streptomyces nogalaterを用いた発酵プロセスで行われます。細菌は、ノガラマイシンの収率を最大化するように最適化された培地で培養されます。 代謝工学技術は、生合成遺伝子の過剰発現など、生産を向上させるために使用されてきました .

科学的研究の応用

Chemistry: Nogalamycin serves as a model compound for studying complex biosynthetic pathways and enzymatic reactions.

Biology: The compound is used to investigate the mechanisms of antibiotic action and resistance in bacteria.

Medicine: Nogalamycin has been explored as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication. its clinical use is limited by its cardiotoxicity.

作用機序

ノガラマイシンは、DNAにインターカレーションしてトポイソメラーゼIの活性を阻害することで、その効果を発揮します。この酵素は、DNA複製と転写に不可欠です。 DNAに結合することにより、ノガラマイシンは超らせん状DNAの緩和を阻害し、DNA合成の阻害と細胞死につながります . この化合物のユニークな構造は、付加された糖部分とともに、DNAへの結合親和性を高め、細胞毒性に寄与します .

生化学分析

Biochemical Properties

The biochemical reactions involving Nogalamycin are complex and involve a variety of enzymes, proteins, and other biomolecules. The biosynthetic pathway towards the aglycone core of Nogalamycin has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway .

Cellular Effects

Nogalamycin has been found to have significant effects on various types of cells, particularly cancer cells. It has been shown to be active against L1210 leukemia in vitro and in vivo . The compound interacts with cellular processes, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Nogalamycin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s interaction with DNA is thought to be a major biochemical lesion, probably mediated through the interaction with DNA .

Temporal Effects in Laboratory Settings

The effects of Nogalamycin have been observed to change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Nogalamycin have been found to vary with different dosages in animal models . High doses of the compound have been found to have toxic or adverse effects .

Metabolic Pathways

Nogalamycin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Nogalamycin within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can have effects on its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Nogalamycin synthesis involves the construction of an aglycone core by a type II polyketide synthase, followed by the attachment of sugar residues. The sugars, nogalose and nogalamine, are synthesized separately and then attached to the aglycone core via glycosyltransferases .

Industrial Production Methods: Industrial production of nogalamycin typically involves fermentation processes using Streptomyces nogalater. The bacteria are cultured in optimized media to maximize the yield of nogalamycin. Metabolic engineering techniques have been employed to enhance production, including the overexpression of biosynthetic genes .

化学反応の分析

反応の種類: ノガラマイシンは、酸化、還元、グリコシル化など、さまざまな化学反応を起こします。この化合物のユニークな構造により、複雑な生合成経路に参加することができます。

一般的な試薬と条件:

酸化: ノガラマイシンは、金属補因子を必要としない酸化を触媒する酵素であるノガラマイシンモノオキシゲナーゼの存在下で、分子状酸素によって酸化される可能性があります.

還元: ノガラマイシンの還元には、酵素反応においてNADPHなどの還元剤の使用が含まれます.

グリコシル化: ノガラマイシンのグリコシル化には、グリコシルトランスフェラーゼとヌクレオチド活性化糖を用いた糖部分の付加が含まれます.

主な生成物: これらの反応から生成される主な生成物には、糖部分の修飾や生物活性改変が行われたさまざまなノガラマイシン誘導体が含まれます .

4. 科学研究への応用

化学: ノガラマイシンは、複雑な生合成経路と酵素反応を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、細菌における抗生物質の作用機序と耐性を調べるために使用されます。

医学: ノガラマイシンは、DNA複製に関与する酵素であるトポイソメラーゼIを阻害する能力があるため、抗がん剤として研究されてきました. 心毒性のため、臨床での使用は限られています。

産業: 代謝工学と発酵技術は、研究および潜在的な治療用途のためのノガラマイシンとその誘導体を生産するために使用されています.

類似化合物との比較

ノガラマイシンは、ドキソルビシン、ダウノルビシン、エピルビシンなどの他の化合物を含むアントラサイクリン系抗生物質のファミリーに属します。 これらの化合物は、類似したテトラサイクリックコア構造を共有していますが、付加された糖部分と側鎖が異なります .

比較の要点:

ノガラマイシン vs. ドキソルビシン: 両方の化合物はトポイソメラーゼIを阻害しますが、ノガラマイシンは糖部分のユニークな二重結合を持ち、それがDNAへの結合親和性を高めています.

ノガラマイシン vs. ダウノルビシン: ダウノルビシンは、ノガラマイシンと比較して心毒性が低いが、作用機序は似ています.

ノガラマイシン vs. エピルビシン: エピルビシンは、心毒性が低減された半合成誘導体であり、臨床現場で一般的に使用されています.

ノガラマイシンのユニークな構造と強力な生物活性は、心毒性による臨床応用の制限があるにもかかわらず、科学研究にとって貴重な化合物となっています。

特性

IUPAC Name |

methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTDRFCXGRULNK-JYOBTZKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930779 | |

| Record name | Nogalamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404-15-5 | |

| Record name | Nogalamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nogalamycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nogalamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nogalamycin from Streptomyces Nogalater | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nogalamycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L059DCD6IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nogalamycin primarily targets DNA, specifically showing preference for intercalating at 5'-TpG and 5'-CpG sites. [, , , , ] It exhibits a unique "threading" mechanism where it passes through the DNA helix and interacts with both the major and minor grooves simultaneously. [, ]

A: Nogalamycin binding to DNA primarily inhibits RNA synthesis. [, , , , , ] This inhibition is attributed to its intercalation between DNA base pairs, disrupting the DNA template required for RNA polymerase activity. [, ] At higher concentrations, nogalamycin can also inhibit DNA synthesis. [, ]

A: Yes, nogalamycin exhibits sequence selectivity. While it prefers 5'-TpG and 5'-CpG sites, the surrounding sequence context influences its binding affinity. [, ] It displays a preference for GC sequences embedded within AT-rich regions. [, ]

A: Nogalamycin has been shown to poison topoisomerase I but not topoisomerase II. [] This poisoning is thought to be influenced by the nogalose sugar moiety of nogalamycin binding to the minor groove of DNA. [] In contrast, its analog, menogaril, lacking the nogalose sugar, poisons topoisomerase II but not topoisomerase I. []

ANone: The molecular formula of nogalamycin is C40H49NO16 and its molecular weight is 787.81 g/mol.

A: Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR techniques like COSY and NOESY, are widely used to determine the three-dimensional structure of nogalamycin-DNA complexes in solution. [, , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy can provide insights into the drug-DNA interactions at the molecular level, such as identifying perturbations in base pairing upon nogalamycin binding. [] Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique for studying the binding stoichiometry of nogalamycin to DNA. [, ] Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon nogalamycin binding. [, ]

A: NMR studies have shown that lowering the pH can destabilize the terminal GC base pair in a nogalamycin-DNA complex. [] This suggests that the stability of the complex can be influenced by environmental pH.

A: Nogalamycin itself is not known to have catalytic activity. It primarily acts as a DNA-binding agent that disrupts DNA-dependent processes like RNA synthesis. [, , , , , ]

A: Molecular dynamics (MD) simulations, often incorporating explicit solvation models, have been used to complement NMR data in characterizing the structure and dynamics of nogalamycin-DNA complexes. [] These simulations provide valuable insights into the dynamic behavior of the complex in solution, including fluctuations in DNA structure and the role of water molecules in mediating drug-DNA interactions. []

A:

- Removal of the nogalose sugar: This modification significantly impacts both DNA binding affinity and cytotoxicity. []

- Modifications at the C7 position: Alterations at the C7 oxygen, such as alkylation, can significantly affect DNA binding specificity and antileukemic activity. [, ] - Conversion to 7-deoxyanthracyclinones: These derivatives, formed through enzymatic reduction, retain the ability to augment the rate of oxygen reduction by NADPH catalyzed by ferredoxin reductase. []

- Modifications to the amino sugar: Studies on the biosynthesis of nogalamycin revealed the importance of late-stage modifications to the amino sugar, such as 2''-hydroxylation, for biological activity. []

ANone: This research set does not delve into the specifics of nogalamycin formulation strategies.

ANone: This research set does not address SHE regulations specifically.

A: Several studies have investigated the cytotoxicity of nogalamycin and its analogs using various cell lines, including: - KB cells (human epidermoid carcinoma) [, ] - L1210 leukemia cells (murine) [, , ] - B16 melanoma cells (murine) [] - Chinese hamster ovary (CHO) cells []

A: Yes, studies have shown that nogalamycin successfully induced regression of chemically induced fibrosarcoma tumors and tumors of spontaneous origin in rats. [] Furthermore, simultaneous transplantation of these tumor cells and nogalamycin administration inhibited primary tumor growth in rats, indicating potential for both therapeutic and preventative applications. []

A: While some nogalamycin analogs exhibited greater potency against P388 leukemia, L1210 leukemia, and/or B16 melanoma compared to nogalamycin, [] details regarding specific in vivo efficacy studies for these analogs are not provided in this research set.

ANone: This research set does not provide specific information regarding resistance mechanisms to nogalamycin.

A: Although nogalamycin displays potent antitumor activity, dose-limiting cardiotoxicity has been a significant concern, hindering its clinical application. [] This cardiotoxicity is a common drawback among many anthracyclines, including the clinically used daunorubicin. []

ANone: This research set does not delve into drug delivery strategies for nogalamycin.

ANone: This research set does not provide information regarding biomarkers for nogalamycin treatment.

ANone: Please refer to the answer provided for question 2 regarding spectroscopic techniques.

ANone: This research set does not contain information about the environmental impact of nogalamycin.

ANone: This research set does not provide details on the dissolution and solubility properties of nogalamycin.

ANone: This research set focuses on the application of analytical techniques for characterizing nogalamycin and its interactions with DNA, but it doesn't delve into the details of method validation.

ANone: This research set does not cover aspects related to quality control and assurance for nogalamycin.

ANone: This research set does not provide information regarding the immunogenicity of nogalamycin.

ANone: This research set does not discuss any interactions between nogalamycin and drug transporters.

ANone: This research set does not include information on the interaction of nogalamycin with drug-metabolizing enzymes.

ANone: This research set does not provide a comparative analysis of nogalamycin with alternative compounds.

ANone: This research set does not cover the recycling and waste management of nogalamycin.

ANone: This research set does not discuss specific research infrastructure or resources related to nogalamycin.

A: The study of nogalamycin exemplifies the power of interdisciplinary research, combining techniques from organic chemistry, molecular biology, biophysics, and computational chemistry to elucidate its mechanism of action and explore its potential as an anticancer agent. [, , , , , , , ] The knowledge gained from these studies contributes to a deeper understanding of DNA-drug interactions, which is crucial for the development of more effective and less toxic anticancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。